molecular formula C9H18O3S B8281672 3-Cyclohexylsulfonyl-1-propanol

3-Cyclohexylsulfonyl-1-propanol

Cat. No.: B8281672
M. Wt: 206.30 g/mol
InChI Key: GKIZCFKHYQQNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexylsulfonyl-1-propanol is a propanol derivative featuring a cyclohexylsulfonyl group (–SO₂–) at the third carbon of the propanol backbone. Sulfonyl-containing compounds are known for their electron-withdrawing properties, which influence reactivity, acidity, and solubility. For instance, sulfonic acids (e.g., 3-(cyclohexylamino)propane-1-sulfonic acid ) are strong acids used as buffers, while sulfonamides (e.g., 3-(cyclohexyloxy)propane-1-sulfonamide ) are common in drug development.

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

3-cyclohexylsulfonylpropan-1-ol

InChI

InChI=1S/C9H18O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h9-10H,1-8H2

InChI Key

GKIZCFKHYQQNKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Sulfonyl (–SO₂–): Compared to sulfonamides (e.g., ) and sulfonic acids (e.g., ), sulfonyl groups are less acidic but more stable under neutral conditions. This makes this compound suitable for reactions requiring moderate electron withdrawal without extreme acidity. Amino vs. Sulfonyl: The amino alcohol in exhibits basicity due to the –NH– group, whereas the sulfonyl group in the target compound lacks basicity, altering its interaction with biological targets.

Molecular Weight and Solubility :

  • Higher molecular weight compounds like 3-(cyclohexyloxy)propane-1-sulfonamide (233.32 g/mol ) may exhibit lower aqueous solubility compared to diols (e.g., , 158.24 g/mol). The sulfonyl group in the target compound likely reduces hydrophilicity compared to diols but enhances it relative to sulfonamides.

Applications: Pharmaceuticals: Sulfonamides () and amino alcohols () are common in drug design. The target compound’s sulfonyl group could serve as a precursor for sulfonamide drugs via substitution reactions. Material Science: Diols like are used in polymers, while sulfonic acids () stabilize biomolecules. The sulfonyl group’s stability suggests utility in surfactants or corrosion inhibitors.

Research Findings and Limitations

  • Synthetic Routes: highlights custom synthesis capabilities for sulfonamide derivatives, suggesting feasible pathways for 3-cycloclohexylsulfonyl-1-propanol via sulfonation of propanol precursors .
  • Stability Concerns : Sulfonic acids () are prone to hydrolysis under acidic conditions, whereas sulfonamides () are more hydrolytically stable. The sulfonyl group in the target compound may offer intermediate stability.
  • Data Gaps: Direct experimental data (e.g., pKa, logP) for this compound is absent in the evidence, requiring extrapolation from analogs.

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